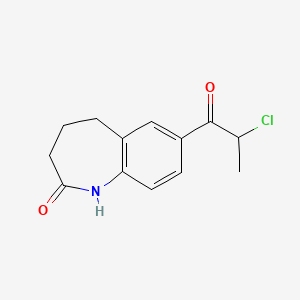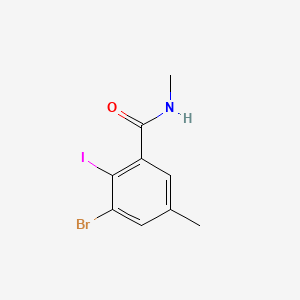
Ethyl 3-iodo-8-methoxyquinoline-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-iodo-8-methoxyquinoline-6-carboxylate is a chemical compound with the molecular formula C13H12INO3 and a molecular weight of 357.14 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Métodos De Preparación
The synthesis of Ethyl 3-iodo-8-methoxyquinoline-6-carboxylate typically involves the iodination of a quinoline derivative followed by esterification. One common synthetic route is as follows:
Iodination: The starting material, 8-methoxyquinoline, undergoes iodination using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Esterification: The iodinated product is then esterified with ethyl chloroformate in the presence of a base such as triethylamine to yield this compound.
Análisis De Reacciones Químicas
Ethyl 3-iodo-8-methoxyquinoline-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium azide, potassium cyanide, and thiols.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding quinoline derivative without the iodine atom.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Ethyl 3-iodo-8-methoxyquinoline-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various biologically active compounds, including potential antimalarial and anticancer agents.
Material Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mecanismo De Acción
The mechanism of action of Ethyl 3-iodo-8-methoxyquinoline-6-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with DNA. The iodine atom and the quinoline ring system are crucial for its biological activity, as they can form strong interactions with molecular targets .
Comparación Con Compuestos Similares
Ethyl 3-iodo-8-methoxyquinoline-6-carboxylate can be compared with other quinoline derivatives such as:
Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate: Similar in structure but with a chlorine atom instead of iodine, which may result in different reactivity and biological activity.
Ethyl 3-bromo-8-methoxyquinoline-6-carboxylate: Bromine is less reactive than iodine, leading to different substitution reaction profiles.
Ethyl 3-fluoro-8-methoxyquinoline-6-carboxylate: Fluorine’s small size and high electronegativity can significantly alter the compound’s properties.
This compound is unique due to the presence of the iodine atom, which can participate in specific interactions and reactions not possible with other halogens.
Propiedades
Fórmula molecular |
C13H12INO3 |
|---|---|
Peso molecular |
357.14 g/mol |
Nombre IUPAC |
ethyl 3-iodo-8-methoxyquinoline-6-carboxylate |
InChI |
InChI=1S/C13H12INO3/c1-3-18-13(16)9-4-8-5-10(14)7-15-12(8)11(6-9)17-2/h4-7H,3H2,1-2H3 |
Clave InChI |
YIQVXCOORTYUCC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=C2C(=C1)C=C(C=N2)I)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Oxazolamine, 4,5-dihydro-5-[(2-methoxyphenoxy)methyl]-](/img/structure/B13941284.png)




![2-ethyl-6-benzyl-2,6-Diazaspiro[3.4]octane](/img/structure/B13941326.png)

![5-Chloro-2-({[(3-chloro-4-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13941337.png)





